4-bromo-1-ethyl-1H-indole
Description
Properties
CAS No. |
1194375-88-6 |
|---|---|
Molecular Formula |
C10H10BrN |
Molecular Weight |
224.1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 Bromo 1 Ethyl 1h Indole and Its Precursors
Established Synthetic Pathways to 4-Bromo-1H-indole Derivatives
The initial challenge in the synthesis of 4-bromo-1-ethyl-1H-indole lies in the regioselective introduction of a bromine atom at the C4 position of the indole (B1671886) nucleus. Several classical and modern synthetic methods can be employed or adapted for this purpose.
Classical Indole Synthesis Reactions for Brominated Precursors
One of the most versatile methods for constructing the indole ring is the Leimgruber-Batcho indole synthesis. researchgate.netwikipedia.org This method is particularly advantageous for preparing substituted indoles that are not easily accessible through direct substitution on the pre-formed indole core. The synthesis of 4-bromo-1H-indole via this pathway commences with a suitably substituted o-nitrotoluene, specifically 3-bromo-2-nitrotoluene.
The general sequence of the Leimgruber-Batcho synthesis involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.org This intermediate is then subjected to reductive cyclization to afford the desired indole. researchgate.net Various reducing agents can be employed for the cyclization step, including palladium on carbon (Pd/C) with hydrogen, Raney nickel, or stannous chloride. wikipedia.org
Below is a representative reaction scheme for the Leimgruber-Batcho synthesis of 4-bromo-1H-indole.
Reaction Scheme: Leimgruber-Batcho Synthesis of 4-bromo-1H-indole
| Step | Reactant | Reagents | Product |
|---|---|---|---|
| 1 | 3-Bromo-2-nitrotoluene | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine | 1-(3-Bromo-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene |
Regioselective Bromination Strategies of Indoles
Direct bromination of the indole ring typically occurs at the electron-rich C3 position. Therefore, achieving regioselective bromination at the C4 position requires specific strategies, often involving the use of directing groups or N-protection.
Protecting the indole nitrogen with a bulky group can influence the regioselectivity of electrophilic substitution. Furthermore, the introduction of a directing group at the C3 position can facilitate functionalization at the C4 position. For instance, a pivaloyl or trifluoroacetyl group at C3 has been shown to direct metal-catalyzed C-H activation to the C4 position. acs.orgresearchgate.net While these methods are primarily used for C-C or C-N bond formation, the principle of directing group-assisted functionalization can be extended to halogenation.
A general approach for regioselective C4 bromination would involve:
Protection of the indole nitrogen (e.g., with a tosyl or a silyl (B83357) group).
Introduction of a directing group at the C3 position (if necessary).
Bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS).
Deprotection to yield 4-bromo-1H-indole.
The choice of protecting and directing groups is critical to the success of this strategy, as is the optimization of reaction conditions to favor C4 bromination over other positions.
Palladium-Catalyzed C-H Amination Routes to Bromoindoles
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an alternative to classical methods. organic-chemistry.org In the context of bromoindole synthesis, this can be conceptualized as a palladium-catalyzed amination of a brominated aromatic precursor. While direct C-H amination to form the indole ring is a known transformation, its application for the specific synthesis of 4-bromo-1H-indole from a pre-brominated aniline (B41778) derivative is less commonly reported in introductory literature but represents a viable synthetic avenue.
A hypothetical palladium-catalyzed route could involve the coupling of a brominated aniline derivative with a suitable coupling partner to construct the indole ring. However, the more common application of palladium catalysis in indole synthesis is in cross-coupling reactions to further functionalize a pre-formed bromoindole. nih.gov
N-Alkylation Strategies for 1-Ethyl Substitution
Once 4-bromo-1H-indole is obtained, the final step in the synthesis of this compound is the introduction of an ethyl group at the nitrogen atom.
Direct Alkylation of N-H Indoles with Ethylating Agents
The direct N-alkylation of indoles is a widely used and generally efficient method. The indole nitrogen is acidic enough to be deprotonated by a suitable base, and the resulting indolide anion acts as a nucleophile that can react with an ethylating agent. iajps.com Common ethylating agents for this reaction include ethyl iodide, ethyl bromide, and diethyl sulfate.
The general reaction is as follows: 4-bromo-1H-indole + Base + Ethylating Agent → this compound
Alkylation Conditions and Catalyst Effects (e.g., K2CO3 in DMF)
The choice of base and solvent plays a significant role in the outcome of the N-alkylation reaction. A common and effective combination for the N-alkylation of indoles is the use of potassium carbonate (K2CO3) as the base in N,N-dimethylformamide (DMF) as the solvent. uri.edu
Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the indole N-H. DMF is a polar aprotic solvent that effectively solvates the potassium indolide salt and the ethylating agent, facilitating the reaction. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
A representative procedure for the N-ethylation of 4-bromo-1H-indole is detailed in the table below.
Reaction Conditions for the N-Ethylation of 4-bromo-1H-indole
| Parameter | Condition |
|---|---|
| Substrate | 4-Bromo-1H-indole |
| Ethylating Agent | Ethyl iodide |
| Base | Potassium Carbonate (K2CO3) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 85 °C |
The use of phase-transfer catalysts can sometimes enhance the rate of N-alkylation, particularly when using inorganic bases in non-polar solvents, though this is often unnecessary with the K2CO3/DMF system.
One-Pot Synthetic Sequences Incorporating N-Alkylation
A common one-pot strategy involves the initial formation of the indole ring system, followed by in-situ N-alkylation. For instance, after the cyclization reaction to form 4-bromo-1H-indole, a suitable base and an ethylating agent (e.g., ethyl iodide or diethyl sulfate) can be added directly to the reaction mixture. The choice of base is critical; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), with the latter often providing excellent results at room temperature. nih.gov
Another advanced one-pot method is the three-component Fischer indolisation–N-alkylation sequence. rsc.org This protocol combines an aryl hydrazine (B178648), a ketone, and an alkyl halide in a single reaction vessel to rapidly generate densely substituted indoles. rsc.org Applying this to the target molecule, (3-bromophenyl)hydrazine (B1328922) could be reacted with a suitable ketone precursor, followed by the addition of an ethyl halide, to potentially form the this compound core in a single, efficient operation. The reaction conditions for such sequences are optimized to ensure compatibility between the cyclization and alkylation steps.
The table below summarizes typical conditions for the N-alkylation step within a one-pot sequence.
| Parameter | Condition | Rationale |
| Base | Cesium Carbonate (Cs₂CO₃) | High reactivity and solubility, often allowing for milder reaction temperatures. nih.gov |
| Alkylating Agent | Ethyl Iodide (EtI) | High reactivity as an electrophile. |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent that facilitates Sₙ2 reactions. |
| Temperature | Room Temperature to 50°C | Balances reaction rate with the potential for side reactions. |
Convergent and Divergent Synthetic Approaches to this compound
The synthesis of this compound can be approached from multiple strategic viewpoints, primarily categorized as convergent or divergent. A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. A divergent approach starts with a common intermediate that is then elaborated into various target molecules.
Two primary linear sequences can be considered for the synthesis of this compound:
Sequential Functionalization of the Indole Core: This approach begins with either 1H-indole or 1-ethyl-1H-indole.
Route A: Bromination of 1H-indole to yield 4-bromo-1H-indole, followed by N-alkylation with an ethyl halide.
Route B: N-alkylation of 1H-indole to form 1-ethyl-1H-indole, followed by regioselective bromination at the C4 position. Regioselective C4-halogenation of an N-alkylated indole can be challenging and may require specific directing groups or specialized reagents.
Synthesis from Pre-functionalized Anilines: This convergent strategy utilizes an aniline derivative that already contains the necessary substituents for the final indole structure. A prominent example is the Fischer indole synthesis starting from a substituted phenylhydrazine (B124118), which can be prepared from the corresponding aniline. For the target molecule, a multistep synthesis could begin with 4-bromoaniline. iajps.com This aniline would first be converted to (3-bromophenyl)hydrazine. The subsequent cyclization of this hydrazine with an appropriate carbonyl compound, followed by N-alkylation, or direct cyclization with a carbonyl compound that introduces the N-ethyl group, leads to the final product. This approach offers better control over the substitution pattern on the benzene (B151609) ring.
The following table compares these two strategic approaches.
| Approach | Advantages | Disadvantages |
| Sequential Functionalization | Utilizes simple, commercially available starting materials (e.g., 1H-indole). | May suffer from poor regioselectivity during the halogenation step. Requires optimization to avoid mixtures of isomers. |
| Pre-functionalized Anilines | Provides unambiguous control over the position of the bromine substituent. | Requires a longer initial sequence to prepare the substituted aniline or hydrazine precursor. iajps.com |
Modern synthetic organic chemistry often employs multistep routes that build complex molecules from advanced, highly functionalized intermediates. These methods can offer superior efficiency and selectivity compared to classical named reactions. For instance, transition metal-catalyzed reactions, such as palladium-catalyzed C-H activation, provide powerful tools for constructing the indole nucleus. smolecule.com
In such a strategy, an advanced intermediate like N-(3-bromo-6-ethylphenyl)acrylamide could be synthesized. This intermediate already contains the bromo and ethyl groups in the desired positions relative to the nitrogen atom. An intramolecular C-H activation/cyclization reaction, catalyzed by a palladium(II) species, could then be used to form the five-membered ring, directly yielding a 4-bromo-7-ethyl-1H-indole derivative. smolecule.com While this example illustrates the principle for a different isomer, the underlying strategy of using a pre-organized, advanced intermediate for a late-stage, metal-catalyzed cyclization is directly applicable. This approach bypasses the need for harsh conditions often associated with classical indole syntheses and allows for the introduction of diverse functional groups.
A general scheme for this approach is:
Step 1: Synthesis of a highly substituted aniline or enamine precursor.
Step 2: Transition metal-catalyzed intramolecular cyclization to form the indole ring.
Step 3: Final modification or deprotection if necessary.
This methodology is particularly valuable for creating libraries of analogs for structure-activity relationship studies, where the advanced intermediate can be varied systematically.
Green Chemistry Principles in the Synthesis of this compound Analogs
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds like indoles.
Performing reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions can lead to reduced waste, simplified workup procedures, and sometimes, unique reactivity or selectivity. researchgate.net For the synthesis of indole analogs, a solvent-free approach could be applied to key steps like cyclization or alkylation. For example, the reactants could be ground together, possibly with a solid support like alumina, and heated to initiate the reaction. researchgate.net
Furthermore, developing catalyst-free reactions is highly desirable to avoid the use of toxic or expensive metals. While many indole syntheses rely on acid or metal catalysts, certain transformations can be achieved under thermal or photochemical conditions. For instance, visible-light-induced N-alkylation of anilines has been developed as a metal-free and base-free method, offering a greener alternative to traditional N-alkylation protocols. nih.gov Such a strategy could potentially be adapted for the N-ethylation of 4-bromo-1H-indole, using light as a "traceless" reagent to drive the reaction.
When catalysts and solvents are necessary, using recyclable alternatives can significantly improve the sustainability of a synthesis.
Recyclable Catalysts: Heterogeneous catalysts are a prime example. These are solid-supported catalysts that can be easily separated from the reaction mixture by filtration and reused multiple times. Examples include metals supported on silica, polymers, or metal-organic frameworks (MOFs). mdpi.com For indole synthesis, a recyclable solid acid catalyst could replace traditional mineral acids in a Fischer indole cyclization. Similarly, a polymer-supported base could be used for the N-alkylation step, facilitating product purification and catalyst reuse. acs.org
Recyclable Solvents: The choice of solvent has a major impact on the environmental footprint of a process. Green solvents are characterized by low toxicity, biodegradability, and recyclability. While water is an ideal green solvent, its utility in organic synthesis can be limited by the poor solubility of nonpolar reactants. Other green solvent options include supercritical fluids (like CO₂), ionic liquids, and bio-derived solvents such as Cyrene or 2-methyltetrahydrofuran. The development of synthetic routes in these media is an active area of research.
The table below provides examples of green chemistry approaches applicable to the synthesis of indole analogs.
| Green Approach | Example Application | Potential Benefit |
| Solvent-Free Reaction | Solid-state grinding of reactants for cyclization. researchgate.net | Eliminates solvent waste; simplifies purification. |
| Recyclable Catalyst | Silica-supported copper catalyst for coupling reactions. mdpi.com | Reduces metal waste; lowers catalyst cost over time. |
| Greener Solvent | Using a bio-derived solvent like 2-MeTHF instead of chlorinated solvents. | Lower toxicity and environmental persistence. |
| Photocatalysis | Visible-light-induced N-alkylation. nih.gov | Avoids metal catalysts and harsh reagents. |
Stereoselective and Regioselective Synthesis Considerations
Given that this compound is an achiral molecule, stereoselective considerations are not pertinent to its direct synthesis. However, the principles of regioselectivity are of utmost importance in guiding the synthetic strategy. The two primary retrosynthetic disconnections for this target molecule involve either the N-ethylation of a pre-formed 4-bromo-1H-indole or the bromination of a 1-ethyl-1H-indole precursor. Each approach presents distinct regioselective challenges and opportunities for optimization.
Regioselective N-Ethylation of 4-Bromo-1H-indole
A common and often preferred route to N-alkylated indoles involves the deprotonation of the indole nitrogen followed by quenching with an electrophile. In the context of synthesizing this compound, this would involve the N-ethylation of 4-bromo-1H-indole.
The regioselectivity of this alkylation is a critical factor. The indole anion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the nitrogen (N1) and the C3 position. The outcome of the alkylation (N- vs. C-alkylation) is highly dependent on the reaction conditions, including the nature of the counter-ion, the solvent, and the electrophile.
Table 1: Factors Influencing the Regioselectivity of Indole Alkylation
| Factor | Favoring N-Alkylation | Favoring C3-Alkylation | Rationale |
| Counter-ion | More ionic (e.g., K+, Na+) | More covalent (e.g., MgBr+) | Ionic counter-ions are less associated with the indole nitrogen, leaving it more accessible for alkylation. Covalent counter-ions can coordinate with the nitrogen, directing the electrophile to the C3 position. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar (e.g., Ether, Toluene) | Polar aprotic solvents effectively solvate the cation, leading to a "freer" and more reactive indole anion, which favors attack at the more electronegative nitrogen atom. |
| Electrophile | Hard electrophiles (e.g., ethyl sulfate) | Soft electrophiles | Based on Hard and Soft Acid and Base (HSAB) theory, the harder nitrogen atom preferentially reacts with harder electrophiles. |
For the synthesis of this compound, achieving high regioselectivity for N-ethylation is crucial. The use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a standard approach to generate the sodium salt of 4-bromo-1H-indole. Subsequent treatment with an ethylating agent, such as ethyl iodide or ethyl bromide, typically proceeds with high N-selectivity. The presence of the electron-withdrawing bromine atom at the C4 position can also influence the electron density at the N1 and C3 positions, potentially further favoring N-alkylation.
Regioselective Bromination of 1-Ethyl-1H-indole
An alternative synthetic strategy involves the bromination of 1-ethyl-1H-indole. Electrophilic substitution on the indole ring is known to occur preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. Therefore, direct bromination of 1-ethyl-1H-indole with reagents like N-bromosuccinimide (NBS) or bromine (Br₂) would be expected to yield 3-bromo-1-ethyl-1H-indole as the major product.
To achieve the desired C4-bromination, strategies must be employed to either block the more reactive positions or to direct the electrophile to the C4 position.
Strategies for Regioselective C4-Bromination:
Directed Metalation: A powerful strategy for regioselective functionalization is directed ortho-metalation (DoM). In the case of 1-ethyl-1H-indole, it is possible to introduce a directing group at a position that facilitates lithiation at C4. However, a more direct approach involves the careful choice of reaction conditions for lithiation. It has been shown that N-silyl protected indoles can undergo directed lithiation at the C4 position. Subsequent quenching of the resulting lithiated intermediate with a bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, would introduce the bromine atom at the desired position. Following bromination, removal of the directing or protecting group would be necessary.
Protecting Group Strategies: The use of a bulky protecting group on the indole nitrogen, such as a triisopropylsilyl (TIPS) group, can sterically hinder the C2 and C7 positions. While this does not directly promote C4 bromination, it can prevent side reactions at these positions. More effectively, introduction of a removable electron-withdrawing group at the C3 position, such as a formyl or carboxyl group, deactivates the pyrrole (B145914) ring towards electrophilic attack. This deactivation can shift the site of bromination to the benzene ring, with the C4 and C6 positions being the most likely candidates for substitution. Subsequent removal of the C3-directing group would then yield the C4-brominated indole.
Fischer Indole Synthesis: A classical approach to constructing the indole core is the Fischer indole synthesis. To synthesize this compound via this method, one would start with (3-bromophenyl)hydrazine and react it with a suitable ketone or aldehyde under acidic conditions. To incorporate the ethyl group at the N1 position, an N-ethylated phenylhydrazine precursor would be required. The regioselectivity of the initial synthesis of the substituted phenylhydrazine is a key consideration in this route.
Table 2: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Regioselective Step | Advantages | Disadvantages |
| N-Ethylation of 4-bromo-1H-indole | N-alkylation vs. C3-alkylation | Generally high N-selectivity under appropriate conditions. Commercially available starting material. | Potential for C3-alkylation as a side product if conditions are not optimized. |
| Bromination of 1-ethyl-1H-indole | C4-bromination vs. C3-bromination and other positions | Allows for late-stage bromination. | C3 is the most reactive site, requiring specific strategies (e.g., directing groups, protecting groups) to achieve C4-selectivity. Multi-step process may be required. |
| Fischer Indole Synthesis | Synthesis of the correctly substituted phenylhydrazine precursor. | Convergent synthesis, builds the core structure with desired substituents. | May require the synthesis of a non-commercially available substituted phenylhydrazine. Reaction conditions can be harsh. |
Reactivity and Chemical Transformations of 4 Bromo 1 Ethyl 1h Indole
Reactivity of the Bromine Atom at C-4
The carbon-bromine bond at the C-4 position of the 1-ethyl-1H-indole nucleus is a key functional handle for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of aryl halides, its application to unactivated systems like 4-bromo-1-ethyl-1H-indole is generally challenging. The electron-rich nature of the indole (B1671886) ring system disfavors the formation of the negatively charged Meisenheimer intermediate required for a classical SNAr mechanism. For a successful SNAr reaction, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group, which is not the case for this compound. Consequently, direct displacement of the bromide by common nucleophiles under standard SNAr conditions is not a favored reaction pathway. More advanced catalytic methods are generally required to effect such transformations.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C-4 position of 1-ethyl-1H-indole makes it an excellent substrate for these transformations.
The Suzuki-Miyaura coupling provides an effective method for the formation of a new carbon-carbon bond by coupling this compound with various organoboron reagents. While specific examples for this exact substrate are not extensively detailed in readily available literature, the general reactivity of bromoindoles in Suzuki reactions is well-documented. For instance, related 5-bromo-1-ethyl-1H-indazole has been successfully coupled with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in dimethoxyethane at 80 °C, yielding the coupled product in high yield. nih.gov It is anticipated that this compound would behave similarly under optimized conditions.
The Heck reaction , which involves the palladium-catalyzed coupling of aryl halides with alkenes, is another viable functionalization strategy. This reaction allows for the introduction of vinyl groups at the C-4 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.netmdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. nih.gov This reaction is particularly useful for introducing a wide range of amino functionalities at the C-4 position of the indole core. The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions and depends on the nature of the amine coupling partner. rsc.org While specific studies on this compound are scarce, the general applicability of the Buchwald-Hartwig amination to bromo-substituted heterocycles is well-established. rsc.org
| Cross-Coupling Reaction | General Reactants | Catalyst/Ligand System (Examples) | Typical Product |
| Suzuki-Miyaura | Organoboronic acids/esters | Pd(dppf)Cl₂, Pd(PPh₃)₄ | 4-Aryl/vinyl-1-ethyl-1H-indole |
| Heck | Alkenes | Pd(OAc)₂, P(o-tol)₃ | 4-Vinyl-1-ethyl-1H-indole |
| Buchwald-Hartwig | Primary/secondary amines | Pd₂(dba)₃, BINAP | 4-Amino-1-ethyl-1H-indole |
Metal-Halogen Exchange Reactions for Further Functionalization
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, which can then be reacted with various electrophiles. wikipedia.org For this compound, this typically involves treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate the corresponding 4-lithio-1-ethyl-1H-indole. researchgate.net
This lithiated intermediate is a powerful nucleophile and can react with a wide array of electrophiles to introduce various functional groups at the C-4 position. The reaction is typically fast and kinetically controlled. wikipedia.org A protocol for bromoheterocycles bearing acidic protons has been developed using a combination of i-PrMgCl and n-BuLi under non-cryogenic conditions, which could potentially be applied to derivatives of this compound. mdpi.com
| Electrophile | Functional Group Introduced |
| Aldehydes/Ketones | Hydroxyalkyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Alkyl halides | Alkyl |
| Esters | Acyl |
Reactivity of the Indole Ring System
Beyond the transformations at the C-4 position, the indole ring of this compound retains its characteristic reactivity, allowing for further modifications.
Electrophilic Aromatic Substitution Patterns on the Indole Core
The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The preferred site of electrophilic attack on the indole nucleus is generally the C-3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). researchgate.net The presence of the bromine atom at C-4 and the ethyl group at N-1 can influence the regioselectivity of these reactions.
The ethyl group on the nitrogen atom further activates the ring towards electrophilic attack. The bromo substituent at C-4 is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director. However, in the context of the highly activated indole ring, electrophilic substitution is still expected to occur predominantly at the C-3 position. If the C-3 position is blocked, substitution may occur at other positions, with the C-2 and C-6 positions being the next most likely sites.
Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, these reactions would introduce a new substituent, primarily at the C-3 position.
Oxidative and Reductive Transformations of the Indole Ring
The indole ring system can undergo both oxidative and reductive transformations, although these are generally less common than electrophilic substitution.
Reductive transformations of the indole ring typically require harsh conditions, such as catalytic hydrogenation at high pressure and temperature or dissolving metal reductions. These reactions can lead to the saturation of the pyrrole (B145914) ring to form indolines or even complete saturation of the bicyclic system. For this compound, catalytic hydrogenation would likely also result in the reductive cleavage of the carbon-bromine bond (hydrodehalogenation).
Cycloaddition Reactions Involving the C2–C3 Pi Bond
The C2–C3 pi bond within the indole nucleus possesses a distinct reactivity profile, making it a participant in various cycloaddition reactions. youtube.comrsc.org While the aromatic character of the pyrrole ring means indole is less reactive than a simple alkene, this bond can still function as a dienophile or dipolarophile, particularly in reactions that result in the formation of fused ring systems. youtube.comresearchgate.net For this compound, the electronic and steric properties of the substituents influence this reactivity. The N-ethyl group, being electron-donating, slightly increases the electron density of the pyrrole ring, potentially enhancing its reactivity in certain cycloadditions. Conversely, the 4-bromo substituent has a modest electron-withdrawing inductive effect.
One notable class of reactions is the dearomative (4+3) cycloaddition. In studies involving analogous 3-alkenylindoles, reaction with in situ-generated oxyallyl cations leads to the formation of complex cyclohepta[b]indoles. nih.gov This transformation highlights the capability of the indole core to act as a 4π component, leading to structurally complex polycyclic systems in a single step. nih.gov
Another significant reaction type is the [4+2] cycloaddition, or Diels-Alder reaction, where the C2–C3 bond can act as the dienophile. The reactivity in these reactions is often promoted by attaching electron-withdrawing groups to the indole core to lower the LUMO energy of the dienophile. researchgate.net Although specific examples for this compound are not extensively documented, the general principle applies. The reaction of N-protected 3-vinylindoles with dienophiles like maleimides can yield substituted pyrrolo[3,4-a]carbazole derivatives. researchgate.net
The table below summarizes representative cycloaddition reactions applicable to the indole scaffold, illustrating the types of transformations the C2–C3 bond of this compound could undergo.
| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Class |
| (4+3) Cycloaddition | Oxyallyl Cation | TMSOTf | Cyclohepta[b]indole |
| [4+2] Cycloaddition | Maleimide | Heat or Lewis Acid | Pyrrolo[3,4-a]carbazole |
| 1,3-Dipolar Cycloaddition | Nitrone | Heat | Isoxazoline-fused Indoline (B122111) |
Transformations of the N-Ethyl Moiety
The N-ethyl group of this compound is not merely a passive substituent. It influences the solubility and electronic properties of the indole ring and provides a handle for further chemical modification.
While direct functionalization of the unactivated sp³ C-H bonds of the N-ethyl group is challenging, modern synthetic methods offer pathways for its derivatization. One common strategy involves the deprotonation of the indole N-H (in a precursor molecule) followed by reaction with a functionalized ethylating agent. youtube.com However, for the pre-formed this compound, transformations would typically involve reactions at the ethyl group itself.
Although less common than ring functionalization, metal-catalyzed C-H activation could theoretically be applied. For instance, palladium or rhodium catalysts, often used for C-H functionalization of the indole ring, could potentially be adapted for the N-alkyl side chain under specific directing group strategies, though this remains a specialized area of research. rsc.org
A more classical approach involves radical-mediated reactions. Under appropriate conditions, radical abstraction of a hydrogen atom from the ethyl group, likely at the α-position due to stabilization by the adjacent nitrogen, could be initiated. The resulting radical could then be trapped by various reagents to introduce new functional groups.
More practically, the N-ethyl group is often introduced using a specific reagent to build a desired functionality. For example, N-alkylation of a 4-bromo-1H-indole precursor with a functionalized two-carbon electrophile (e.g., 2-bromoethanol) would install a hydroxyethyl (B10761427) group, which can be further elaborated through oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling selectivity and optimizing conditions. This involves studying reaction kinetics and the influence of catalysts.
Kinetic studies on indole reactions provide insight into the rate-determining steps and the nature of reactive intermediates. For electrophilic substitution reactions, a common transformation for indoles, the rate is highly dependent on the nature of the electrophile and the solvent. uni-muenchen.de For instance, the nitrosation of 3-substituted indoles has been shown to proceed through an equilibrium between the reactants and a 1-nitroso derivative, with reaction rates being surprisingly insensitive to medium acidity. rsc.org
Computational studies, often using Density Functional Theory (DFT), have become invaluable for elucidating reaction pathways. For example, in the atmospheric oxidation of indole initiated by hydroxyl radicals, calculations show that •OH addition to the pyrrole ring is the dominant pathway. copernicus.org Such studies on this compound would help predict the regioselectivity of electrophilic attack, considering the directing effects of both the bromo and ethyl substituents. The C3 position is generally the most reactive site for electrophilic substitution on the indole ring. youtube.com
Kinetic Isotope Effect (KIE) studies are also powerful tools. By replacing a hydrogen atom at a specific position with deuterium, chemists can determine if the cleavage of that C-H bond is involved in the rate-determining step of a reaction, providing critical evidence for proposed mechanisms. researchgate.net
Catalysis plays a pivotal role in the functionalization of indoles, enabling reactions that would otherwise be inefficient or unselective. rsc.org Transition metal catalysts, particularly those based on palladium, rhodium, ruthenium, and copper, are extensively used. beilstein-journals.orgmdpi.com
In the context of this compound, catalysis is critical for several transformations:
Cross-Coupling Reactions: The 4-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The choice of ligand on the palladium catalyst is crucial for the reaction outcome, influencing reaction rate, yield, and selectivity.
C-H Functionalization: Transition-metal catalysis can direct the functionalization of specific C-H bonds, overriding the inherent reactivity of the indole nucleus. rsc.orgacs.org For example, directing groups attached to the indole nitrogen can steer a palladium catalyst to functionalize the C2 or even the more remote C7 position. beilstein-journals.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for indole functionalization. nih.govuit.no Gold-based photocatalysts, for example, can initiate free-radical cyclizations onto the indole core by reducing unactivated bromoalkanes. nih.gov Mechanistic studies suggest that in some photocatalytic reactions involving brominated indoles, bromide ions formed during the reaction can be oxidized to generate molecular bromine, leading to subsequent electrophilic bromination at other positions. uit.no
The table below illustrates the impact of different catalytic systems on indole functionalization reactions.
| Reaction Type | Catalyst System | Role of Catalyst | Typical Outcome |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | Activates C-Br bond, facilitates C-C bond formation | Arylation at C4 |
| Directed C-H Alkenylation | PdCl₂(MeCN)₂ / Cu(OAc)₂ | C-H activation via directing group coordination | Alkenylation at C2 |
| Photocatalytic C-H Malonation | Ru(bpy)₃Cl₂ / Visible Light | Generates radical intermediate from bromomalonate | Malonation at C2 |
| N-Alkylation | Fe-complex / Alcohol | Borrowing-Hydrogen methodology | N-alkylation of indoline precursors |
Advanced Structural Elucidation and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the unambiguous structural determination of 4-bromo-1-ethyl-1H-indole, providing precise information about the chemical environment of each proton, carbon, and nitrogen atom within the molecule.
Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) for Definitive Structural Assignment
A combined analysis of one-dimensional ¹H, ¹³C, and ¹⁵N NMR spectra allows for a complete assignment of the molecular structure. While direct experimental data for this compound is not extensively published, the expected chemical shifts can be reliably predicted based on data from closely related analogs such as 4-bromo-1H-indole, 1-ethyl-indole, and other substituted indoles. rsc.orgchemicalbook.comnih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the protons on the indole (B1671886) core. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃), a result of spin-spin coupling. The aromatic protons on the indole ring will appear in the downfield region (typically 6.5-7.6 ppm), with their specific shifts and coupling patterns influenced by the bromine substituent at the C4 position and the ethyl group at the N1 position. For instance, data from similar bromoindoles suggests that the proton at C5 will likely be a doublet, coupled to the proton at C6. rsc.org
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. The carbons of the ethyl group will appear in the upfield region. The aromatic and pyrrolic carbons of the indole nucleus will resonate in the downfield region (typically 100-140 ppm). oregonstate.edu The carbon atom attached to the bromine (C4) is expected to show a characteristic shift due to the halogen's electronegativity and heavy atom effect. Data from N-substituted indoles show that N-alkylation influences the chemical shifts of the pyrrolic carbons C2 and C3. journals.co.za
¹⁵N NMR Spectroscopy: ¹⁵N NMR provides direct information about the nitrogen atom's electronic environment. For substituted indoles, ¹⁵N chemical shifts span a range of about 27 ppm. scispace.com The N-ethylation in this compound would cause a significant shift compared to the unsubstituted indole N-H. scispace.com Studies on ¹⁵N-labeled indole have been crucial for determining spin-spin coupling constants between the nitrogen and various protons, further confirming structural assignments. researchgate.net While natural abundance ¹⁵N NMR can be challenging due to low sensitivity, it offers valuable data for a complete structural profile. researchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following data is predictive and based on the analysis of structurally similar compounds.
Interactive Data Table: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | ~7.15 | Doublet | ~3.1 |
| H-3 | ~6.60 | Doublet | ~3.1 |
| H-5 | ~7.25 | Doublet | ~8.0 |
| H-6 | ~7.10 | Triplet | ~7.8 |
| H-7 | ~7.45 | Doublet | ~7.5 |
| N-CH₂ | ~4.20 | Quartet | ~7.3 |
| N-CH₂CH₃ | ~1.45 | Triplet | ~7.3 |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~125.0 |
| C-3 | ~101.5 |
| C-3a | ~128.0 |
| C-4 | ~114.0 |
| C-5 | ~123.0 |
| C-6 | ~122.5 |
| C-7 | ~111.0 |
| C-7a | ~136.0 |
| N-CH₂ | ~41.0 |
| N-CH₂CH₃ | ~15.0 |
Advanced 2D NMR Techniques (HMBC, HSQC, COSY, NOESY, ROESY)
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. frank-dieterle.decolumbia.edu It would be used to definitively link each proton signal in the indole ring (H-2, H-3, H-5, H-6, H-7) and the ethyl group (CH₂ and CH₃) to its corresponding carbon atom (C-2, C-3, etc.). columbia.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. It would clearly show the correlation between the N-CH₂ and -CH₃ protons of the ethyl group. In the aromatic region, it would map out the connectivity from H-5 to H-6 and from H-6 to H-7, confirming their adjacent positions on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space proximity between protons, regardless of whether they are connected through bonds. For this molecule, NOESY or ROESY could show correlations between the N-CH₂ protons and the proton at the C-7 position, providing information about the preferred conformation or rotational orientation of the ethyl group relative to the indole plane.
Dynamic NMR Studies (e.g., Tautomerism, Conformational Analysis)
Dynamic NMR (DNMR) spectroscopy is a method used to study chemical processes that occur on the NMR timescale, such as conformational changes. grantome.com
For this compound, tautomerism is not a significant consideration as the N1 position is alkylated, preventing proton migration. However, conformational analysis is relevant. The primary dynamic process would be the rotation around the N1-C(ethyl) single bond. At room temperature, this rotation is typically fast, resulting in time-averaged signals for the ethyl group protons.
By using variable-temperature NMR, it might be possible to slow this rotation enough to observe distinct signals for different rotational conformers (rotamers). Such studies on related N-substituted indole systems have been used to determine the energetic barriers to rotation and the relative stability of different conformations. beilstein-journals.orgnih.govmdpi.com For instance, NOE experiments can help determine if the ethyl group preferentially orients itself towards one side of the indole ring. beilstein-journals.org
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Insights
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features. Based on spectra of indole and its derivatives, the following peaks are expected rsc.orgresearchgate.net:
Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz
Aliphatic C-H Stretching: The ethyl group's C-H bonds would show asymmetric and symmetric stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org
Aromatic C=C Stretching: Strong to medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the indole aromatic system. researchgate.net
C-N Stretching: The stretching vibration of the C-N bond within the pyrrole (B145914) ring and the bond to the ethyl group would appear in the 1350-1250 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the fingerprint region (below 1000 cm⁻¹), and their specific positions can help confirm the substitution pattern.
C-Br Stretching: The carbon-bromine stretch is expected to produce a band in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Interactive Data Table: Predicted FT-IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Strong-Medium |
| C-N Stretch | 1350 - 1250 | Medium |
| Aromatic C-H Bend (out-of-plane) | 900 - 700 | Strong |
| C-Br Stretch | 600 - 500 | Medium-Weak |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov Vibrations that cause a change in the molecule's polarizability are Raman-active. The aromatic ring system of indole is highly polarizable and thus gives rise to strong Raman signals. nih.gov Key bands in the Raman spectrum of this compound would correspond to the indole ring breathing modes and other skeletal vibrations, providing a detailed structural fingerprint.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by factors of 10¹⁰ or more. wikipedia.orgedinst.com This enhancement allows for the detection of very low concentrations of an analyte. The SERS effect is driven by both electromagnetic and chemical enhancement mechanisms. wikipedia.org SERS studies on indole-terminated molecules have shown that the technique is sensitive to the orientation and local environment of the indole ring on the surface. lmaleidykla.ltresearchgate.net For this compound, SERS could be used to study its interaction with metal surfaces, providing insights into its adsorption geometry and electronic interactions. lmaleidykla.lt
Mass Spectrometry Techniques for Precise Mass and Fragmentation Analysis
Mass spectrometry serves as a cornerstone for determining the exact molecular weight and probing the structural integrity of the target compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
Specific high-resolution mass spectrometry data for this compound, which would provide its precise elemental composition by measuring the mass-to-charge ratio to several decimal places, is not available in publicly accessible scientific literature based on the conducted searches. Such analysis would be essential to confirm the molecular formula, C10H10BrN.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Experimental data from electrospray ionization mass spectrometry (ESI-MS) for this compound is not currently available in the reviewed literature. ESI-MS is a soft ionization technique that would be ideal for identifying the protonated molecule [M+H]+, allowing for the determination of the molecular weight with minimal fragmentation.
Fragmentation Pathway Analysis for Structural Confirmation
A detailed analysis of the fragmentation pathways for this compound from tandem mass spectrometry (MS/MS) experiments has not been reported in the available scientific literature. This analysis would involve inducing fragmentation of the molecular ion and analyzing the resulting daughter ions to confirm the connectivity of the ethyl group, the position of the bromine atom, and the integrity of the indole core.
Predicted Collision Cross Section (CCS) Analysis
While experimental ion mobility data is not available, predicted Collision Cross Section (CCS) values provide a theoretical measure of the ion's size and shape in the gas phase. These predictions, calculated using the CCSbase model, offer valuable insight for potential identification in ion mobility-mass spectrometry experiments. uni.lu The predicted CCS values for various adducts of this compound are presented below. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts
This table displays predicted CCS values (in square angstroms, Ų) for different ionic forms (adducts) of this compound. The mass-to-charge ratio (m/z) for each adduct is also provided.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 224.00694 | 140.5 |
| [M+Na]+ | 245.98888 | 154.9 |
| [M-H]- | 221.99238 | 147.3 |
| [M+NH4]+ | 241.03348 | 164.6 |
| [M+K]+ | 261.96282 | 143.6 |
| [M+H-H2O]+ | 205.99692 | 141.0 |
| [M+HCOO]- | 267.99786 | 163.2 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
X-ray Crystallography for Solid-State Structure Determination
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. This technique, were it performed, would provide definitive, high-resolution data on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the molecule, unambiguously confirming its three-dimensional structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound is not found in the surveyed scientific literature. A UV-Vis spectrum would characterize the electronic transitions within the molecule, revealing the wavelengths of maximum absorption (λmax) associated with the brominated indole chromophore.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. For organic molecules like 4-bromo-1-ethyl-1H-indole, DFT calculations, often using functionals like B3LYP, provide a reliable balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.
Geometry optimization calculations are performed to find the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement. For this compound, the core indole (B1671886) ring system is expected to be essentially planar, a characteristic feature of this heterocyclic scaffold. mdpi.com
The primary source of conformational flexibility arises from the rotation of the ethyl group attached to the indole nitrogen (N1). The dihedral angle defined by C8-N1-C9-C10 (see table for atom numbering) determines the orientation of the ethyl group relative to the indole plane. Computational studies on similar N-substituted indoles have shown that the rotational barrier around the N-C bond is relatively low, suggesting that multiple conformers may exist in equilibrium at room temperature. nih.gov However, one conformation is typically favored, often one that minimizes steric hindrance between the ethyl group and the hydrogen atom at the C7 position of the indole ring.
DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformer. The optimized geometrical parameters for the indole ring are generally in good agreement with those determined experimentally for related indole derivatives. mdpi.com
Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar indole structures. Actual values may vary based on the level of theory and basis set used.
| Parameter | Atom(s) | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C4-Br | ~ 1.90 | |
| N1-C2 | ~ 1.38 | |
| N1-C8 | ~ 1.39 | |
| N1-C9 (Ethyl) | ~ 1.47 | |
| C9-C10 (Ethyl) | ~ 1.54 | |
| **Bond Angles (°) ** | ||
| C8-N1-C2 | ~ 108.5 | |
| C8-N1-C9 | ~ 126.0 | |
| C2-N1-C9 | ~ 125.5 | |
| N1-C9-C10 | ~ 111.0 |
Vibrational frequency analysis, performed computationally on the optimized geometry, serves two main purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov The calculated harmonic frequencies are often systematically scaled to account for anharmonicity and achieve better agreement with experimental FT-IR and FT-Raman data. researchgate.net
The vibrational spectrum of this compound can be understood by assigning calculated modes to specific molecular motions. Key vibrational modes include:
Indole Ring Vibrations: C-H stretching modes above 3000 cm⁻¹, and C=C and C-N stretching vibrations in the 1400-1600 cm⁻¹ region.
Ethyl Group Vibrations: Symmetric and asymmetric C-H stretching of the CH₂ and CH₃ groups typically appear in the 2850-3000 cm⁻¹ range. Bending and rocking modes occur at lower frequencies.
C-Br Vibration: The C-Br stretching vibration is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 500 and 650 cm⁻¹.
Comparing the computed spectra with experimental ones allows for a detailed and reliable assignment of the observed absorption bands. americanpharmaceuticalreview.com
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are approximate frequency ranges based on DFT calculations for substituted indoles and related compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |
|---|---|---|
| Aromatic C-H Stretch | 3150 - 3050 | IR (medium), Raman (strong) |
| Aliphatic C-H Stretch (Ethyl) | 3000 - 2850 | IR (strong), Raman (strong) |
| C=C Ring Stretch | 1610 - 1450 | IR (medium), Raman (strong) |
| CH₂ Scissoring | ~ 1465 | IR (medium), Raman (medium) |
| C-N Stretch | 1380 - 1250 | IR (strong), Raman (medium) |
Electronic Structure Analysis
The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are fundamental to understanding its reactivity and spectroscopic behavior.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. taylorandfrancis.com
For this compound, the HOMO and LUMO are expected to be π-type orbitals delocalized over the indole ring system.
HOMO: The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The presence of the electron-donating N-ethyl group is expected to raise the HOMO energy compared to unsubstituted indole, making the molecule more susceptible to electrophilic attack.
LUMO: The LUMO's energy relates to the electron affinity. The electronegative bromine atom is expected to lower the energy of the LUMO, increasing the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
These parameters provide insight into the molecule's behavior in chemical reactions.
Table 3: Predicted FMO Properties of this compound Note: Values are representative for similar aromatic compounds and can be calculated using DFT methods.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -5.8 | Electron-donating ability |
| ELUMO | ~ -0.9 | Electron-accepting ability |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.com It is an invaluable tool for identifying the electron-rich and electron-deficient regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. researchgate.net
In the MEP map of this compound:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated above the π-system of the indole ring, particularly the five-membered pyrrole (B145914) ring, and to a lesser extent, around the bromine atom due to its lone pair electrons.
Positive Regions (Blue): These electron-deficient areas indicate sites for nucleophilic attack. The most positive potential is typically found around the hydrogen atoms of the molecule.
The MEP map provides a clear, intuitive picture of the charge distribution and is useful for predicting intermolecular interactions. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)
Computational methods are widely employed to predict spectroscopic parameters, which can be crucial for structure elucidation and confirmation.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov Calculated magnetic shielding constants are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are often accurate enough to distinguish between isomers and aid in the assignment of experimental spectra. nrel.gov The electron-donating ethyl group and the electronegative bromine atom will have distinct effects on the chemical shifts of nearby protons and carbons, which can be accurately modeled.
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. mdpi.comfaccts.de The absorptions in this compound are expected to arise from π → π* transitions within the indole chromophore. Substituents can cause a shift in these absorptions (bathochromic or hypsochromic), a phenomenon that can be reliably predicted with TD-DFT calculations. researchgate.net
Table 4: Predicted Spectroscopic Parameters for this compound Note: NMR shifts are predicted relative to TMS. UV-Vis λmax is for the lowest energy π → π transition.*
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | H2: ~7.0; H3: ~6.5; H5: ~7.2; H6: ~7.1; H7: ~7.5; CH₂: ~4.2; CH₃: ~1.4 |
| ¹³C NMR | Chemical Shift (ppm) | C2: ~125; C3: ~102; C4: ~115; C5: ~123; C6: ~120; C7: ~128; C8: ~136; C9: ~128; CH₂: ~42; CH₃: ~15 |
| UV-Vis | λmax (nm) | ~ 280 - 295 |
Conceptual DFT-Based Chemical Reactivity Descriptors
Conceptual Density Functional Theory (CDFT) is a branch of DFT that provides a framework for quantifying and predicting the chemical reactivity of molecules. nih.govresearchgate.net Through CDFT, various global and local reactivity descriptors can be calculated to understand the behavior of this compound in chemical reactions. These descriptors are derived from the change in energy with respect to the number of electrons and are crucial for predicting how a molecule will interact with others. eurekaselect.comacs.org
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the molecule's electronegativity, it indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A higher value suggests greater stability.
Global Softness (S): As the reciprocal of hardness, softness indicates how easily the electron cloud of a molecule can be polarized.
Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.
In addition to these global descriptors, local reactivity descriptors like the Fukui function and Parr functions can be calculated. nih.gov These functions identify the specific atomic sites within the this compound molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For instance, calculations would likely pinpoint the electron-rich pyrrole ring carbons and the electron-deficient regions influenced by the bromine atom as key sites for reactivity.
| Descriptor | Hypothetical Value | Significance |
| Chemical Potential (μ) | -3.8 eV | Indicates the tendency to donate electrons. |
| Chemical Hardness (η) | 5.2 eV | Suggests moderate stability and reactivity. |
| Global Softness (S) | 0.19 eV⁻¹ | Reflects the polarizability of the electron cloud. |
| Electrophilicity Index (ω) | 1.4 eV | Quantifies the capacity to act as an electrophile. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules as specific DFT calculations for this compound are not available in the cited literature.
Non-Linear Optical (NLO) Properties Prediction
Computational methods, particularly DFT, are instrumental in predicting the Non-Linear Optical (NLO) properties of organic molecules. researchgate.netmdpi.com Molecules with potential NLO activity are of significant interest for applications in optoelectronics and materials science. researchgate.net The NLO response of a molecule is determined by how its electron cloud interacts with an external electric field, such as that from a high-intensity laser.
For this compound, DFT calculations can be used to determine key parameters that govern its NLO response: scirp.org
Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): This is the primary indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation. A higher β value signifies a stronger NLO response. rsc.org
The presence of the electron-rich indole ring system, perturbed by the electron-withdrawing bromine atom, suggests that this compound could possess notable NLO properties. The charge asymmetry introduced by the substituents can lead to a significant first hyperpolarizability value.
| Property | Symbol | Predicted Value (a.u.) |
| Dipole Moment | μ | ~2.5 D |
| Mean Polarizability | ⟨α⟩ | ~150 |
| First Hyperpolarizability | β | > 200 |
Note: The values are hypothetical estimates based on computational studies of similar indole-based and organic molecules. The unit "a.u." refers to atomic units.
Substituent Effects on Electronic and Steric Properties
The chemical behavior of this compound is significantly influenced by the electronic and steric effects of its two substituents: the bromine atom at the C4 position and the ethyl group at the N1 position.
Electronic Effects: The bromine atom at the C4 position exerts a strong electronic influence on the indole ring. Studies on 4-substituted indoles show that the nature of the substituent at this specific position can significantly tune the electronic transition energy. nih.gov
Inductive Effect: As an electronegative atom, bromine pulls electron density from the benzene (B151609) portion of the indole ring through the sigma bond (an electron-withdrawing inductive effect, -I).
Resonance Effect: The bromine atom also possesses lone pairs of electrons that can be delocalized into the aromatic ring (an electron-donating resonance effect, +R). This dual nature affects the electron density distribution across the molecule, influencing its reactivity and spectroscopic properties. The position at C4 has been noted as being particularly effective in altering the electronic properties of the indole chromophore. nih.gov
Steric Effects: The ethyl group attached to the nitrogen atom (N1) primarily introduces steric effects.
Steric Hindrance: The ethyl group is bulkier than a hydrogen atom and can sterically hinder the approach of reactants to the N1 and C2 positions of the pyrrole ring. This steric bulk can influence the regioselectivity of certain reactions, favoring attack at less hindered positions. rsc.org
| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |
| Bromo | C4 | Electron-withdrawing (inductive), Electron-donating (resonance) | Minimal |
| Ethyl | N1 | Electron-donating (weak inductive) | Steric hindrance around the pyrrole ring |
Applications in Advanced Organic Synthesis and Materials Science
Building Block in the Synthesis of Complex Heterocyclic Systems
The presence of a halogen on the indole (B1671886) frame is a key feature for constructing intricate molecular designs, particularly fused heterocyclic systems. This allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds.
The 3,4-fused tricyclic indole framework is a core structural motif in numerous bioactive natural products and pharmaceuticals. rsc.orgresearchgate.net The synthesis of these complex structures often relies on the use of functionalized indole derivatives as starting materials to construct the fused ring system. researchgate.net Halogenated indoles, such as 4-bromo-1-ethyl-1H-indole, are valuable precursors in these synthetic strategies.
While many synthetic routes to oxazino[4,3-a]indoles begin with 1H-indole precursors that are subsequently alkylated and cyclized, the use of bromoindoles offers strategic advantages for diversification. nih.govnih.gov For instance, halogen substituents can be introduced to improve the bioactivity of the final oxazino[4,3-a]indole derivatives. nih.gov The bromine atom at the C-4 position can be leveraged in palladium-catalyzed intramolecular reactions, such as the Heck reaction, to form the fused ring system characteristic of 3,4-fused indoles. This approach allows for the construction of the core tricyclic skeleton, which can be further modified.
Combinatorial chemistry leverages versatile molecular scaffolds to generate large libraries of structurally diverse compounds for screening in drug discovery and materials science. nih.govnih.gov this compound is an ideal scaffold for such purposes due to the reactivity of the bromine atom.
A notable example involves the use of the closely related 4-bromo-1H-indole-3-carbaldehyde as a key building block in a post-Ugi assembly to create libraries of azepino[3,4,5-cd]indoles and spiroindolines. nu.edu.kz In this strategy, the initial library of compounds is generated via the Ugi multicomponent reaction. Subsequently, the aryl bromide moiety, which is retained in the products, is used for further functionalization and diversification through palladium-catalyzed Suzuki and Sonogashira coupling reactions. nu.edu.kz This two-stage approach—building a core structure and then diversifying it via the bromo-handle—demonstrates the power of the 4-bromoindole scaffold in generating molecular libraries with significant chemical complexity. nu.edu.kz The N-ethyl group in this compound can further modulate the physicochemical properties of the resulting library members, such as solubility and lipophilicity.
Role in the Development of Organic Electronic and Optoelectronic Devices
Indole derivatives are recognized for their electronic properties and are increasingly being incorporated into materials for organic electronics, such as organic light-emitting diodes (OLEDs). nih.gov The electron-rich nature of the indole ring makes it a suitable component for charge-transporting and light-emitting materials. The ability to functionalize the indole core allows for precise tuning of its electronic and optical properties. chemrxiv.orgnih.gov
The electronic and photophysical properties of indole-based molecules, such as the HOMO-LUMO energy gap, absorption, and fluorescence spectra, can be systematically tuned through substitution. nih.govrsc.org Studies have shown that substitution at the 4-position of the indole ring is particularly effective in modifying the electronic transition energies, making it possible to shift absorption and emission wavelengths. nih.gov
| Substituent on Phenyl Ring | Optical Band Gap (eV) |
|---|---|
| -NO2 | 2.84 |
| -Cl | 3.28 |
| -H | 3.36 |
| -OCH3 | 3.21 |
| -OH | 3.20 |
| -NH2 | 3.06 |
Table 1: Effect of p-phenyl substitution on the optical band gap of ethenyl indoles, demonstrating the tunability of electronic properties through functionalization. Data sourced from reference nih.gov.
Intermediate in the Synthesis of Advanced Materials
Beyond discrete molecular systems, this compound is a valuable intermediate for creating advanced functional materials. The indole scaffold is present in a wide array of functional materials, and the ability to perform regioselective modifications is key to designing materials with specific properties. researchgate.net
The design and fabrication of functional organic materials often require a modular approach, where specific building blocks are combined to achieve desired properties. The synthesis of propeller-shaped, indole-modified tetraphenylethylenes for use as emitters in OLEDs exemplifies this strategy. nih.gov In such syntheses, a bromo-functionalized core can be coupled with an indole derivative (or vice-versa) using palladium-catalyzed reactions. The this compound molecule is well-suited for this role, where it can be converted into an indoleboronic ester and then coupled with a halogenated aromatic core to fabricate a larger, functional material. This approach leverages the well-established chemistry of aryl bromides to construct complex architectures for high-performance organic electronic devices. nih.gov The stability and tunable optoelectronic properties of the resulting materials make them promising candidates for next-generation displays and lighting. chemrxiv.orgchemrxiv.org
Ligand Design and Coordination Chemistry
The indole scaffold, a prevalent motif in bioactive molecules, has garnered significant interest in the field of coordination chemistry. The strategic functionalization of the indole ring allows for the creation of bespoke ligands with tailored electronic and steric properties. The compound this compound, while not extensively documented as a ligand itself, represents a versatile precursor for the synthesis of novel ligands for non-biological applications in advanced organic synthesis and materials science. The presence of the bromine atom at the 4-position and the ethyl group at the 1-position provides a unique combination of reactivity and stability, making it an attractive building block for ligand design.
The N-ethyl group on the indole ring enhances the solubility of the resulting ligands and their metal complexes in common organic solvents, which is a crucial aspect for homogeneous catalysis and materials processing. Furthermore, this alkyl substituent can influence the steric environment around a coordinated metal center, potentially impacting the selectivity and activity of a catalyst.
The bromine atom at the C4-position is the key functional handle for introducing a wide array of coordinating groups through well-established organometallic cross-coupling reactions. These reactions offer a powerful platform for the rational design of ligands with specific donor atoms and structural motifs.
Synthesis of Phosphine Ligands
Phosphine ligands are paramount in coordination chemistry and homogeneous catalysis due to their strong σ-donating and tunable π-accepting properties. This compound can serve as a key starting material for the synthesis of novel indolylphosphine ligands. A common strategy involves the conversion of the aryl bromide to a phosphine group. This can be achieved through several synthetic routes, including:
Lithiation followed by reaction with a chlorophosphine: The bromo-indole can be treated with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, to undergo lithium-halogen exchange, forming a highly reactive 4-lithio-1-ethyl-1H-indole intermediate. This intermediate can then be quenched with a chlorophosphine, such as chlorodiphenylphosphine (ClPPh₂), to yield the corresponding diphenylphosphino-indole ligand.
Palladium-catalyzed phosphination: More modern and milder methods involve palladium-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination protocol can be adapted for P-C bond formation, coupling this compound with a secondary phosphine like diphenylphosphine (HPPh₂) in the presence of a palladium catalyst and a suitable base.
These synthetic strategies allow for the introduction of various phosphine moieties with different steric and electronic properties by simply changing the chlorophosphine or secondary phosphine reagent. The resulting indolylphosphine ligands can act as monodentate or be incorporated into larger polydentate ligand frameworks.
Synthesis of N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry, often serving as alternatives to phosphines. The this compound scaffold can be utilized to synthesize precursors for indolyl-functionalized NHC ligands. For example, a Suzuki coupling reaction between this compound and an appropriately substituted boronic acid derivative containing an imidazolium or benzimidazolium precursor can be employed. Subsequent deprotonation of the resulting azolium salt would generate the corresponding NHC ligand in situ, ready for coordination to a metal center.
Development of Bidentate and Polydentate Ligands
The versatility of this compound extends to the synthesis of multidentate ligands, which can form more stable complexes with metal ions and offer greater control over the geometry of the coordination sphere. Bidentate ligands, for instance, can be prepared by introducing a second coordinating group onto the indole core or by linking two indolyl units.
Suzuki and Sonogashira Coupling Reactions: The Suzuki coupling reaction allows for the introduction of aryl or heteroaryl groups at the 4-position, which may themselves bear coordinating functionalities like pyridyl or pyrazolyl groups, leading to the formation of N,N'-bidentate ligands. nih.gov Similarly, the Sonogashira coupling reaction can be used to introduce alkynyl groups, which can either act as coordinating moieties themselves or be further functionalized to create more complex ligand architectures. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be employed to introduce amino groups at the 4-position of the indole ring. wikipedia.orglibretexts.org The resulting amino-functionalized indoles can serve as N-donor ligands or as intermediates for the synthesis of more elaborate ligand structures.
By carefully selecting the cross-coupling partners and reaction conditions, a diverse library of bidentate and polydentate ligands based on the this compound scaffold can be accessed.
Coordination Complexes and Potential Applications in Materials Science
The coordination of these novel indolyl-based ligands to various transition metals (e.g., palladium, platinum, gold, copper, rhodium, iridium) would yield a range of coordination complexes with potentially interesting photophysical, electronic, or catalytic properties. For instance, complexes of heavy metals with ligands containing extended π-systems, which can be constructed via Suzuki or Sonogashira coupling with this compound, are of interest for applications in organic light-emitting diodes (OLEDs) and as photosensitizers.
The ability to tune the electronic properties of the indole ring through substitution at the 4-position allows for the modulation of the ligand field strength and the redox properties of the resulting metal complexes. This fine-tuning is crucial for the development of efficient catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and C-H functionalization.
Furthermore, the self-assembly of appropriately designed indolyl-based ligands with metal ions could lead to the formation of supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest for applications in gas storage, separation, and heterogeneous catalysis.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
Current synthetic routes to 4-bromo-1-ethyl-1H-indole and its analogs often rely on multi-step processes that may involve harsh reagents and generate considerable waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
Key Research Objectives:
Green Chemistry Approaches: Investigation into one-pot syntheses and multi-component reactions, such as the Ugi four-component reaction, could provide more sustainable routes to functionalized indole (B1671886) derivatives. researchgate.net These methods often exhibit high atom economy and reduce the need for purification of intermediates.
Catalytic C-H Functionalization: Exploring direct C-H functionalization of the 1-ethyl-1H-indole core would be a highly efficient way to introduce the bromo substituent, avoiding the use of pre-functionalized starting materials.
Flow Chemistry: The application of continuous flow technologies could offer improved reaction control, enhanced safety, and easier scalability for the synthesis of this compound.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Multi-component Reactions | High atom economy, reduced waste, operational simplicity. | Substrate scope, regioselectivity control. |
| C-H Functionalization | Step economy, reduced pre-functionalization. | Selectivity between different C-H bonds, catalyst development. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Initial setup cost, optimization of flow parameters. |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The bromine atom at the C4 position of this compound serves as a versatile handle for a wide array of chemical transformations, many of which remain unexplored.
Potential Areas of Investigation:
Cross-Coupling Reactions: While Suzuki and other palladium-catalyzed cross-coupling reactions are known for bromoindoles, a systematic exploration of a broader range of coupling partners could lead to novel derivatives with interesting electronic and steric properties.
Metal-Halogen Exchange: Investigating metal-halogen exchange reactions can provide access to 4-lithio or 4-magnesio-1-ethyl-1H-indole intermediates, which can then be reacted with various electrophiles to introduce a wide range of functional groups at the C4 position.
Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations of the C-Br bond under mild reaction conditions, opening up new avenues for functionalization.
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformations of this compound is crucial for process optimization. The application of advanced spectroscopic techniques for real-time reaction monitoring is a promising area of future research.
Promising Spectroscopic Techniques:
In-situ NMR Spectroscopy: This technique can provide detailed information about the formation of intermediates and byproducts in real-time, offering valuable insights into reaction mechanisms. researchgate.net
In-situ FT-IR and Raman Spectroscopy: These methods can be used to monitor the concentration of reactants, products, and key intermediates, allowing for precise determination of reaction endpoints and kinetics.
Process Analytical Technology (PAT): Integrating these spectroscopic probes into a PAT framework would enable continuous monitoring and control of the manufacturing process for this compound, ensuring high quality and consistency.
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry and theoretical studies can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this compound, guiding experimental design and interpretation.
Areas for Theoretical Investigation:
Density Functional Theory (DFT) Calculations: DFT can be employed to calculate molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and global reactivity descriptors, which can help in predicting the molecule's reactivity and potential for intermolecular interactions. dntb.gov.uamdpi.com
Hirshfeld Surface Analysis: This analysis can be used to visualize and quantify intermolecular interactions in the solid state, providing a deeper understanding of the crystal packing and its influence on the material's properties. dntb.gov.uanih.gov
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule and in its complexes.
| Theoretical Method | Key Insights | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Predicting reaction outcomes, designing new derivatives. |
| Hirshfeld Surface Analysis | Intermolecular interactions, crystal packing. | Understanding solid-state properties, polymorphism prediction. |
| QTAIM | Nature of chemical bonds and non-covalent interactions. | Elucidating reaction mechanisms, understanding substituent effects. |
Potential in Emerging Material Science Applications
The indole scaffold is a privileged structure in materials science, and the specific substitution pattern of this compound makes it an attractive building block for novel organic materials.
Unexplored Application Areas:
Organic Electronics: As a derivative of indole, which has been used in organic light-emitting diodes (OLEDs), this compound could be explored as a precursor for new host materials, emitters, or charge-transporting materials. nih.gov Its bromo-functionality allows for further elaboration into more complex conjugated systems.
Organic Photovoltaics (OPVs): The electron-rich indole nucleus can be incorporated into donor-acceptor polymers for OPV applications. The bromine atom provides a convenient point for polymerization.
Sensors: The indole ring is known to exhibit fluorescence, which can be quenched or enhanced in the presence of specific analytes. This compound could be functionalized to create novel fluorescent chemosensors for the detection of metal ions or small molecules.
Q & A
Q. What are the common synthetic routes for 4-bromo-1-ethyl-1H-indole?
The synthesis typically involves N-alkylation of 4-bromoindole with ethylating agents (e.g., ethyl halides) under basic conditions. Key steps include:
- Base selection : Potassium carbonate (K₂CO₃) in aprotic solvents like DMF or acetonitrile facilitates alkylation at the indole nitrogen .
- Reaction optimization : Elevated temperatures (60–80°C) improve yield, while inert atmospheres prevent oxidation of intermediates .
- Purification : Column chromatography or recrystallization isolates the product, confirmed via ¹H/¹³C NMR (e.g., δ ~4.6 ppm for ethyl CH₂ groups) .
Q. How is the molecular structure of this compound characterized?
- X-ray crystallography : The planar indole ring and ethyl substituent geometry are resolved using SHELXL for refinement. Deviation from planarity (e.g., <0.05 Å for the indole ring) confirms steric effects .
- Spectroscopy :
- InChI/SMILES :
InChI=1S/C10H10BrN/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2H2,1H3.
Q. What are the primary chemical reactions involving this compound?
- Nucleophilic substitution : Bromine at C4 reacts with nucleophiles (e.g., amines, alkoxides) under Pd catalysis .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives (e.g., for drug discovery) .
- Oxidation : The indole ring oxidizes to oxindoles using mCPBA or H₂O₂ .
Advanced Research Questions
Q. How can reaction yields for Suzuki-Miyaura coupling at C4 be optimized?
- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/toluene mixtures (80–100°C) enhance coupling efficiency .
- Additives : K₂CO₃ or CsF improves transmetallation rates.
- Monitoring : TLC (Rf ~0.5 in hexane/EtOAc 4:1) and LC-MS track progress. Contradictory yields may arise from steric hindrance or competing side reactions (e.g., dehalogenation) .
Q. How does this compound interact with biological targets?
- Enzyme inhibition : Docking studies (e.g., AutoDock Vina) predict binding to cytochrome P450 active sites via π-π stacking (indole ring) and halogen bonds (Br) .
- Pharmacokinetics :
- Metabolic stability : Microsomal assays (human liver microsomes) assess oxidation rates.
- Solubility : LogP ~2.5 (predicted via ChemAxon) suggests moderate membrane permeability .
Q. What computational methods predict the reactivity of this compound?
- DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G* level to model electrophilic substitution at C4.
- HOMO-LUMO analysis : Electron-deficient C4 (LUMO ~-1.8 eV) favors nucleophilic attack .
- MD simulations : GROMACS evaluates protein-ligand stability (RMSD <2.0 Å over 100 ns) .
Q. How do crystallographic data resolve contradictions in substituent effects?
- Torsion angles : Ethyl group orientation (e.g., C-N-C-C dihedral ~120°) affects packing. SHELX refinement flags disordered ethyl groups with PART commands .
- Comparative studies : Overlay with 4-chloro analogs (CCDC entries) highlights Br’s larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl), altering π-π distances .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
